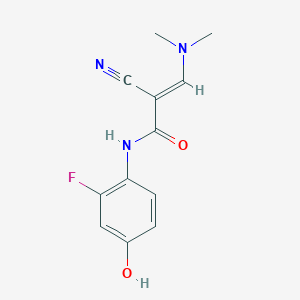

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide

Descripción general

Descripción

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a fluoro-hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide typically involves a multi-step process. One common method starts with the preparation of the intermediate (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid . This intermediate is then reacted with dimethylamine and a suitable cyano source under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the cyano or dimethylamino groups are replaced by other functional groups using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Sodium hydroxide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

The compound's structural components suggest significant interactions with biological targets, particularly in cancer research. Preliminary studies indicate that it may inhibit specific cancer cell lines, making it a potential candidate for anticancer drug development. Key biological activities include:

- Anticancer Properties : Research indicates that (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, which could be relevant for treating diseases characterized by dysregulated enzyme activity.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps to ensure high yields and purity necessary for biological testing. The synthetic methods can lead to derivatives with enhanced biological activities or altered pharmacokinetics, expanding the potential applications of the compound.

Interaction Studies

Interaction studies focusing on the binding affinity of this compound to various biological targets utilize advanced techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods are crucial for elucidating the compound’s mechanism of action and optimizing its structure for improved efficacy.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of this compound, highlighting its potential applications:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Selective cytotoxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |

| Binding Affinity | Strong interaction with specific biological targets |

Case Study: Anticancer Efficacy

In vitro tests on various cancer cell lines have shown that this compound exhibits IC50 values in the low micromolar range. This suggests significant potential for development into anticancer agents.

Case Study: Mechanism Exploration

Research is ongoing to fully elucidate the mechanisms through which this compound exerts its effects. Hypotheses include interference with cellular signaling pathways related to growth and survival, potentially through modulation of apoptosis-related proteins.

Mecanismo De Acción

The mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluoro-hydroxyphenyl group may also play a role in binding to specific sites on proteins or other biomolecules, modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid

- 4-fluoro-2-hydroxyphenylacetic acid

- 1-(2-fluoro-4-hydroxyphenyl)ethan-1-one

Uniqueness

Compared to similar compounds, (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is unique due to the presence of both the cyano and dimethylamino groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Actividad Biológica

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 249.24 g/mol. It contains a propenamide structure characterized by a cyano group, a dimethylamino group, and a 2-fluoro-4-hydroxyphenyl moiety. These structural elements are believed to contribute to its biological activities, particularly in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.24 g/mol |

| Density | 1.345 g/cm³ (predicted) |

| Boiling Point | 551.2 °C (predicted) |

| pKa | 8.68 (predicted) |

Anti-inflammatory Potential

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies involving in vitro assays demonstrated that related compounds could modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These studies utilized non-cytotoxic concentrations of the compounds to assess their effects on cell viability and inflammatory markers .

In vivo studies have also shown promising results. In models of inflammation, such as Complete Freund's Adjuvant (CFA)-induced paw edema and zymosan-induced peritonitis, compounds with similar structures demonstrated significant reductions in edema and leukocyte migration at various dosages . These findings suggest that this compound may possess similar therapeutic potential.

Anticancer Activity

The anticancer properties of related compounds have been explored extensively. A study highlighted that derivatives of cyano-containing propenamides exhibited considerable anticancer activity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific molecular targets associated with cancer progression .

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between this compound and potential biological targets. These studies help identify binding affinities and possible mechanisms through which the compound exerts its biological effects. For instance, docking simulations have been performed with targets such as LT-A4-H, PDE4B, COX-2, and iNOS, revealing favorable interactions that support its anti-inflammatory properties .

Case Studies

- In Vitro Assays :

- In Vivo Models :

Propiedades

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-16(2)7-8(6-14)12(18)15-11-4-3-9(17)5-10(11)13/h3-5,7,17H,1-2H3,(H,15,18)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUWLMMZEPNSEM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NC1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)NC1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.